N-(3-Amino-2,2-difluoropropyl)-N-methylcyclopropanamine
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Overview
Description
N-(3-Amino-2,2-difluoropropyl)-N-methylcyclopropanamine is a chemical compound with a unique structure that includes a cyclopropane ring, an amino group, and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-2,2-difluoropropyl)-N-methylcyclopropanamine typically involves the reaction of a suitable cyclopropane derivative with a difluorinated amine. One common method is the nucleophilic substitution reaction where a cyclopropane derivative reacts with 3-amino-2,2-difluoropropylamine under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-2,2-difluoropropyl)-N-methylcyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the amino group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-(3-Amino-2,2-difluoropropyl)-N-methylcyclopropanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of N-(3-Amino-2,2-difluoropropyl)-N-methylcyclopropanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Amino-2,2-difluoropropyl)-2-methanesulfonylpropanamide
- N-(3-Amino-2,2-difluoropropyl)-4-iodobenzamide
- N-(3-Amino-2,2-difluoropropyl)-2-fluorobenzenesulfonamide
Uniqueness
N-(3-Amino-2,2-difluoropropyl)-N-methylcyclopropanamine is unique due to its specific combination of a cyclopropane ring and difluorinated amino group. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C7H14F2N2 |
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Molecular Weight |
164.20 g/mol |
IUPAC Name |
N'-cyclopropyl-2,2-difluoro-N'-methylpropane-1,3-diamine |
InChI |
InChI=1S/C7H14F2N2/c1-11(6-2-3-6)5-7(8,9)4-10/h6H,2-5,10H2,1H3 |
InChI Key |
ZJQAWSRYRJXJTG-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(CN)(F)F)C1CC1 |
Origin of Product |
United States |
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